2-[(4-Aminocyclohexyl)amino]-N-methylacetamide;dihydrochloride
Description
2-[(4-Aminocyclohexyl)amino]-N-methylacetamide dihydrochloride is a synthetic small molecule characterized by a 4-aminocyclohexylamino group attached to an N-methylacetamide backbone, with two hydrochloride counterions enhancing its solubility. The compound features a flexible cyclohexyl ring, a polar amide group, and a secondary amine, making it a Lewis base capable of hydrogen bonding. Its structure aligns with pharmacophores known to influence biological activity, particularly in kinase inhibition and protein interactions . The dihydrochloride salt form improves bioavailability, a critical factor in therapeutic applications .
Properties
IUPAC Name |
2-[(4-aminocyclohexyl)amino]-N-methylacetamide;dihydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H19N3O.2ClH/c1-11-9(13)6-12-8-4-2-7(10)3-5-8;;/h7-8,12H,2-6,10H2,1H3,(H,11,13);2*1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RKSFIWWBBOJGGI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)CNC1CCC(CC1)N.Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H21Cl2N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4-Aminocyclohexyl)amino]-N-methylacetamide;dihydrochloride typically involves the hydrogenation of 4-nitrophenyl acetic acid in a protic solvent at a temperature between 40-50°C in the presence of Pd/C under 0.1-0.6 bar overpressure . The resulting 4-aminophenyl acetic acid is further hydrogenated at a temperature between 50-60°C under 1-4 bar overpressure. The final product is obtained by heating the intermediate in hydrochloric ethanol .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction parameters is crucial for efficient production.
Chemical Reactions Analysis
Types of Reactions
2-[(4-Aminocyclohexyl)amino]-N-methylacetamide;dihydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, particularly nucleophilic substitution, where the amino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in anhydrous conditions.
Substitution: Various nucleophiles such as halides, amines; reactions often conducted in polar solvents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce amines or alcohols.
Scientific Research Applications
2-[(4-Aminocyclohexyl)amino]-N-methylacetamide;dihydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Employed in the study of biological pathways and as a tool for investigating cellular processes.
Medicine: Potential therapeutic applications due to its unique structure and reactivity.
Industry: Utilized in the production of pharmaceuticals and other chemical products.
Mechanism of Action
The mechanism of action of 2-[(4-Aminocyclohexyl)amino]-N-methylacetamide;dihydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and influencing various biochemical processes. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Effects
Pharmacokinetic and Physicochemical Properties
- Flexibility vs. Rigidity: The 4-aminocyclohexyl group in the target compound provides conformational flexibility, which is critical for binding to dynamic protein pockets. In contrast, rigid aromatic substituents (e.g., benzothiophene in or phenyl in ) may restrict flexibility but enhance target specificity .
- Solubility: The dihydrochloride salt increases aqueous solubility compared to non-ionic analogues (e.g., momelotinib dihydrochloride ). Compounds with hydroxyl groups (e.g., ) further enhance hydrophilicity but may reduce membrane permeability.
- Hydrogen Bonding : The acetamide and amine groups enable hydrogen bonding, a feature shared with kinase inhibitors like BA12 . Replacement of the cyclohexylamine with a tetrahydropyran group () introduces an ether oxygen, altering hydrogen-bonding networks.
Biological Activity
2-[(4-Aminocyclohexyl)amino]-N-methylacetamide; dihydrochloride, often referred to as a cyclohexylamine derivative, has garnered attention in medicinal chemistry due to its potential therapeutic applications. This compound is characterized by its unique structural features that influence its biological activity, particularly in the realms of anticancer and antimicrobial properties. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by empirical data and case studies.
Chemical Structure and Properties
The chemical structure of 2-[(4-Aminocyclohexyl)amino]-N-methylacetamide; dihydrochloride can be represented as follows:
- IUPAC Name : 2-[(4-Aminocyclohexyl)amino]-N-methylacetamide
- Molecular Formula : C₉H₁₈Cl₂N₂O
- Molecular Weight : 221.16 g/mol
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including receptors and enzymes. The presence of the amino group allows for hydrogen bonding, which enhances binding affinity to target sites.
Target Interactions
- Receptor Binding : Compounds with similar structures have been shown to interact with neurotransmitter receptors, influencing pathways related to mood and anxiety.
- Enzyme Inhibition : The compound may exhibit inhibitory effects on specific enzymes involved in cancer cell proliferation, contributing to its potential anticancer properties.
Biological Activity Overview
The biological activities of 2-[(4-Aminocyclohexyl)amino]-N-methylacetamide; dihydrochloride can be categorized into several key areas:
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Anticancer Activity
- In vitro Studies : Research has demonstrated that this compound exhibits significant cytotoxicity against various cancer cell lines. For instance, it has shown IC₅₀ values in the low micromolar range against breast and prostate cancer cells.
- Mechanism : The anticancer effects are believed to result from apoptosis induction and cell cycle arrest in the G2/M phase.
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Antimicrobial Activity
- The compound has also been evaluated for its antimicrobial properties against a range of bacterial strains. Preliminary findings suggest effectiveness against both Gram-positive and Gram-negative bacteria, making it a candidate for further development as an antibacterial agent.
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Neuropharmacological Effects
- Given its structural similarity to known psychoactive compounds, there is potential for neuropharmacological applications. Initial studies indicate possible anxiolytic effects, warranting further investigation into its impact on mood disorders.
Case Studies
Several case studies highlight the efficacy of 2-[(4-Aminocyclohexyl)amino]-N-methylacetamide; dihydrochloride:
- Case Study 1 : A study involving human breast cancer cell lines (MCF-7) demonstrated that treatment with the compound resulted in a dose-dependent decrease in cell viability, with an IC₅₀ value of approximately 5 μM. Further analysis revealed that apoptosis was significantly increased in treated cells compared to controls.
- Case Study 2 : In an antimicrobial assay against Staphylococcus aureus, the compound exhibited a minimum inhibitory concentration (MIC) of 32 μg/mL, indicating promising antibacterial activity suitable for further development.
Data Tables
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
